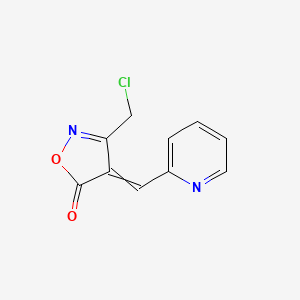
3-(Chloromethyl)-4-(pyridin-2-ylmethylidene)-1,2-oxazol-5-one
Übersicht
Beschreibung
3-(Chloromethyl)-4-(pyridin-2-ylmethylidene)-1,2-oxazol-5-one (CMOP) is an organic compound with a wide range of applications in scientific research. It is a versatile compound with multiple uses, including synthesis of other compounds, as a substrate for reactions, and as a reagent in biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
A major application of this chemical involves its role in the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals and materials science. For instance, the reaction of methyl 3-arylamino-2-benzoylaminopropenoates with phosphorus oxychloride leads to the formation of bis-oxazolones, demonstrating the compound's utility in generating heterocyclic structures with potential biological activity (Singh, Singh, & Singh, 1999). Similarly, its use in the synthesis of previously unknown 2-aminomethyloxazolo[5,4-b]pyridine derivatives through nucleophilic substitution has been shown, highlighting its versatility in creating novel heterocycles (Palamarchuk et al., 2019).
Catalyst Development
This compound has also found applications in catalysis, particularly in enhancing the efficiency and flexibility of lanthanide-based catalysts for enantioselective reactions. The development of new pyridine-2,6-bis(oxazoline) ligands from the reaction of related compounds demonstrates its role in creating effective catalytic systems for asymmetric synthesis, offering high enantioselectivity and the ability to easily obtain opposite enantiomers by changing the catalytic metal (Desimoni et al., 2005).
Green Chemistry Applications
Moreover, this chemical serves as an intermediate in green chemistry applications, such as the synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate in the production of Dexlansoprazole. This process highlights the modification of traditional synthetic routes to enhance their environmental friendliness through improved atom economy and reduced waste generation (Gilbile, Bhavani, & Vyas, 2017).
Molecular Docking Studies
Additionally, compounds derived from this chemical have been subjected to molecular docking studies to evaluate their potential as anticancer and antimicrobial agents. This includes the synthesis of 1,3-oxazole clubbed pyridyl-pyrazolines, which have shown promising results against various cancer cell lines and pathogenic strains, indicating the compound's relevance in the discovery of new therapeutic agents (Katariya, Vennapu, & Shah, 2021).
Eigenschaften
IUPAC Name |
3-(chloromethyl)-4-(pyridin-2-ylmethylidene)-1,2-oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-6-9-8(10(14)15-13-9)5-7-3-1-2-4-12-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBAXRVRVCMWTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=C2C(=NOC2=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401180037 | |
| Record name | 5(4H)-Isoxazolone, 3-(chloromethyl)-4-(2-pyridinylmethylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401180037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1142199-73-2 | |
| Record name | 5(4H)-Isoxazolone, 3-(chloromethyl)-4-(2-pyridinylmethylene)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142199-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5(4H)-Isoxazolone, 3-(chloromethyl)-4-(2-pyridinylmethylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401180037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



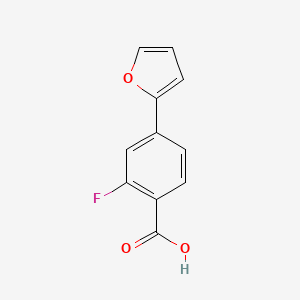
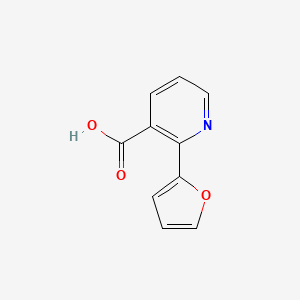
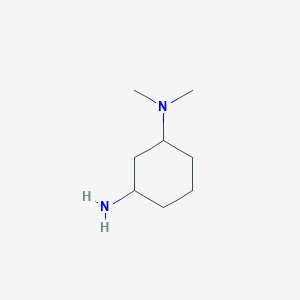

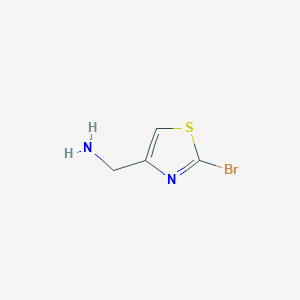
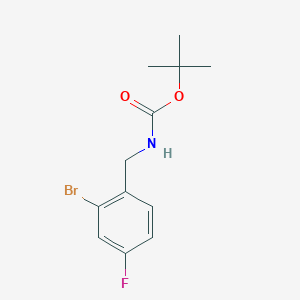
![[2-(Furan-2-yl)cyclopropyl]methanamine](/img/structure/B1440950.png)
![4-[[Bis(2-hydroxyethyl)amino]methyl]phenol](/img/structure/B1440951.png)
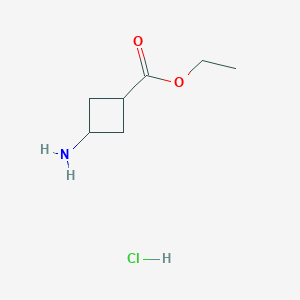


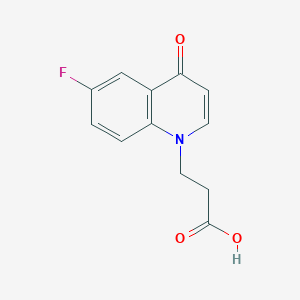

![5-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine](/img/structure/B1440959.png)